3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C20H20Br2N2O4S. This compound is characterized by the presence of bromine atoms, an ethylphenoxy group, and a carbamothioylamino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps:
Bromination: The initial step involves the bromination of a suitable benzoic acid derivative to introduce bromine atoms at the 3 and 5 positions.
Acylation: The next step is the acylation of the brominated benzoic acid with 4-ethylphenoxyacetyl chloride to form the corresponding acylated product.
Thioamide Formation: The final step involves the reaction of the acylated product with a thioamide reagent to introduce the carbamothioylamino group.
These reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while hydrolysis can produce the corresponding acids and amines.
Scientific Research Applications
3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is used in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar in structure but lacks the ethylphenoxy and carbamothioylamino groups.
3,5-Dibromo-4-hydroxybenzoic acid: Contains a hydroxyl group instead of the ethylphenoxy group.
2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid: Contains additional chlorine atoms and hydroxyl groups.
Uniqueness
3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to the presence of both the ethylphenoxy and carbamothioylamino groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C18H16Br2N2O4S |
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Molecular Weight |
516.2 g/mol |
IUPAC Name |
3,5-dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Br2N2O4S/c1-2-10-3-5-12(6-4-10)26-9-15(23)21-18(27)22-16-13(17(24)25)7-11(19)8-14(16)20/h3-8H,2,9H2,1H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
AGTYALGRYOEZHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
Origin of Product |
United States |
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